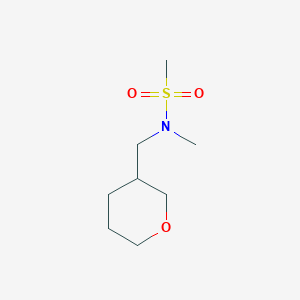![molecular formula C17H16N2O2 B7577003 N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide, also known as MEOP or 5-MeO-MIPT, is a synthetic indole alkaloid that belongs to the tryptamine family. It was first synthesized by Alexander Shulgin in the 1980s and has since gained popularity among researchers due to its unique chemical structure and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide is thought to involve the activation of the 5-HT2A receptor, which leads to the modulation of neurotransmitter release and synaptic plasticity. This activation can result in changes in mood, perception, and cognition. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has also been shown to have a moderate affinity for other serotonin receptors, including 5-HT1A, 5-HT1B, and 5-HT7.
Biochemical and Physiological Effects:
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been reported to produce visual and auditory hallucinations, as well as changes in mood and perception.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide offers several advantages for use in scientific research, including its high potency, selectivity for serotonin receptors, and unique chemical structure. However, its psychoactive effects may limit its use in certain experimental settings, and caution should be exercised when handling and administering the compound.
Zukünftige Richtungen
There are several potential future directions for research on N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide, including studies on its potential therapeutic applications in the treatment of psychiatric disorders, as well as investigations into its mechanism of action and interactions with other neurotransmitter systems. Further studies on the safety and toxicity of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide are also needed to fully understand its potential risks and benefits.
Synthesemethoden
The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide involves the condensation of 5-methoxyindole-3-carboxaldehyde with 3-(dimethylamino)phenylacetonitrile in the presence of a Lewis acid catalyst. The resulting product is then hydrolyzed to yield N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide in its freebase form. The synthesis of N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide is relatively straightforward and can be achieved using standard laboratory equipment and techniques.
Wissenschaftliche Forschungsanwendungen
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has been used in a variety of scientific research applications, including studies on the central nervous system, serotonin receptors, and psychoactive substances. It has been shown to exhibit a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide has also been studied for its potential use as a tool in the treatment of depression, anxiety, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-4-2-3-12(9-15)11-19-17(20)14-5-6-16-13(10-14)7-8-18-16/h2-10,18H,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALGUHZJRBWVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)

![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
![N-[2-(ethylamino)-2-oxoethyl]-1H-indole-5-carboxamide](/img/structure/B7576968.png)
![1-[Bis(prop-2-enyl)carbamoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7576974.png)
![1-[[5-(Dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-2-methylpropan-2-ol](/img/structure/B7576977.png)
![3-[1-Benzothiophen-3-ylmethyl(methyl)amino]propanoic acid](/img/structure/B7576982.png)
![N-[2-[di(propan-2-yl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B7576990.png)


